molecular formula C7H8N4 B3123242 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 306314-93-2

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3123242
CAS No.: 306314-93-2
M. Wt: 148.17 g/mol
InChI Key: QOLJOOGZYMDOOO-UHFFFAOYSA-N
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Description

“4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound with the empirical formula C7H8N4 . It is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine family . This compound has been used in the synthesis of various antitubercular agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines in isopropanol. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 4-position and an amine group at the 2-position .


Chemical Reactions Analysis

This compound has been used as a core scaffold in the design of JAK1 selective inhibitors . It has also been used in the development of antitubercular agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bommeraa, Merugu, and Eppakayala (2019) describes a facile method for synthesizing a derivative of 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, indicating its utility in chemical synthesis and molecular docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
  • Kanamarlapudi et al. (2007) developed an efficient, environmentally benign synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound structurally related to this compound, showcasing innovative approaches in chemical synthesis (Kanamarlapudi et al., 2007).

Biological Activity and Potential Applications

  • Research by Seela et al. (1984) on the N-methyl isomers of 4-amino-7H-pyrrolo[2,3-d]pyrimidine, a structurally related compound, reveals its inhibitory activity on xanthine oxidase, highlighting potential biomedical applications (Seela et al., 1984).
  • The work of Gangjee et al. (1999) on the synthesis of derivatives of this compound as potential inhibitors of thymidylate synthase suggests its relevance in medicinal chemistry and cancer research (Gangjee et al., 1999).

Structural and Spectral Analysis

  • Asaftei et al. (2009) conducted X-ray analyses of derivatives of this compound, providing valuable structural insights (Asaftei et al., 2009).
  • Sørum et al. (2010) performed NMR analysis on N-substituted derivatives, contributing to the understanding of the compound's chemical behavior (Sørum et al., 2010).

Mechanism of Action

Target of Action

The compound 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been identified to interact with several targets. It has been reported to inhibit Protein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival . It also displays in vitro activity against the Mycobacterium tuberculosis , making it a potential anti-tubercular agent . Furthermore, it has been suggested as a potential inhibitor of Janus Kinase 1 (JAK1) and Bruton’s tyrosine kinase (BTK) .

Mode of Action

As an ATP-competitive inhibitor, the compound shows nanomolar inhibitory activity against PKB, with up to 150-fold selectivity over the closely related kinase PKA . In the context of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis . As a JAK1-selective inhibitor, it would be expected to inhibit many cytokines involved in inflammation and immune function .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is frequently observed in cancer . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

These properties suggest that they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound’s action results in the inhibition of PKB, potentially leading to reduced cell proliferation and survival . In the context of tuberculosis, it has shown in vitro activity against Mycobacterium tuberculosis . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to be stored in an inert atmosphere at 2-8°C .

Future Directions

The compound has shown potential in the development of new antitubercular agents and JAK1 selective inhibitors . Future research could focus on optimizing these compounds for better efficacy and safety .

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLJOOGZYMDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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